molecular formula C5H6N2O4S B14222587 2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid CAS No. 755710-18-0

2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid

Cat. No.: B14222587
CAS No.: 755710-18-0
M. Wt: 190.18 g/mol
InChI Key: FDLQIHHHALOVJR-UHFFFAOYSA-N
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Description

2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a sulfanylidene group attached to an imidazolidine ring, which also contains two carboxylic acid groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thiocarbonyl compound, followed by the introduction of carboxylic acid groups through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, amides, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxoimidazolidine-1,3-dicarboxylic acid: Similar structure but with an oxo group instead of a sulfanylidene group.

    2-Thioxoimidazolidine-1,3-dicarboxylic acid: Contains a thioxo group instead of a sulfanylidene group.

Uniqueness

2-Sulfanylideneimidazolidine-1,3-dicarboxylic acid is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with oxo or thioxo derivatives, making it a valuable compound for various applications.

Properties

CAS No.

755710-18-0

Molecular Formula

C5H6N2O4S

Molecular Weight

190.18 g/mol

IUPAC Name

2-sulfanylideneimidazolidine-1,3-dicarboxylic acid

InChI

InChI=1S/C5H6N2O4S/c8-4(9)6-1-2-7(3(6)12)5(10)11/h1-2H2,(H,8,9)(H,10,11)

InChI Key

FDLQIHHHALOVJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1C(=O)O)C(=O)O

Origin of Product

United States

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